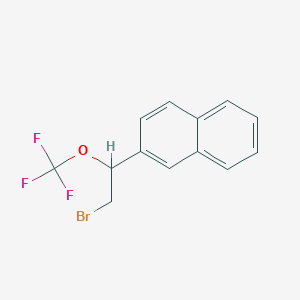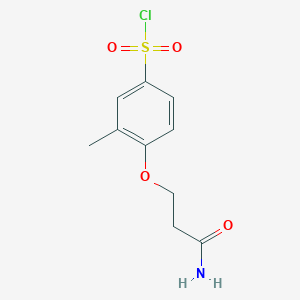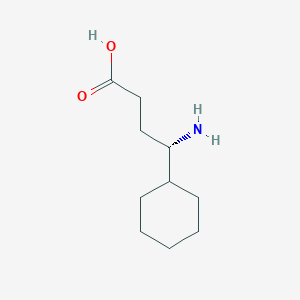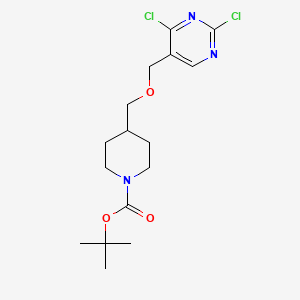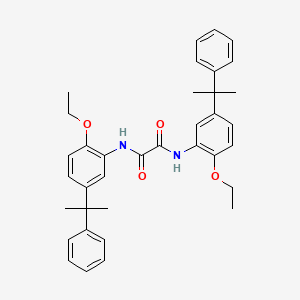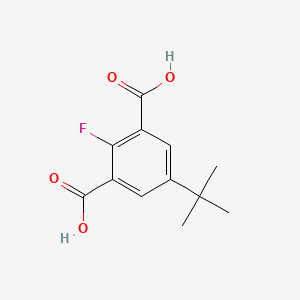
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is an organic compound with a unique structure that includes a dihydroindene core and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol typically involves the reduction of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, biocatalytic methods using enzymes such as alcohol dehydrogenases have been explored for greener production routes.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Using reagents like SOCl₂ (Thionyl chloride) for halogenation or NH₃ (Ammonia) for amination.
Major Products
Oxidation: Indanone derivatives or carboxylic acids.
Reduction: Saturated indane derivatives.
Substitution: Halogenated or aminated indane derivatives.
Applications De Recherche Scientifique
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol in biological systems involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s dihydroindene core can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-2,3-dihydro-1H-indene-1,3-diol: The enantiomer of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol, with similar chemical properties but different biological activities.
Indanone: A precursor in the synthesis of this compound, lacking the hydroxyl groups.
Indane: The fully saturated form of the compound, without the hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol |
InChI |
InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9-/m0/s1 |
Clé InChI |
KOFVTRKZZDKQDX-IUCAKERBSA-N |
SMILES isomérique |
C1[C@@H](C2=CC=CC=C2[C@H]1O)O |
SMILES canonique |
C1C(C2=CC=CC=C2C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


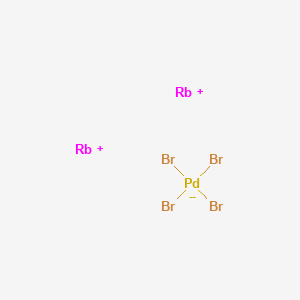
![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)

